Autophagy inducer 3

Autophagy Mechanism of Action Non-Apoptotic Cell Death

Autophagy inducer 3 (Cat. No.

Molecular Formula C24H43NO2
Molecular Weight 377.6 g/mol
Cat. No. B10857016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAutophagy inducer 3
Molecular FormulaC24H43NO2
Molecular Weight377.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(C(CC1=CC=C(C=C1)OC)N)O
InChIInChI=1S/C24H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-24(26)23(25)20-21-16-18-22(27-2)19-17-21/h16-19,23-24,26H,3-15,20,25H2,1-2H3/t23-,24-/m0/s1
InChIKeyHMKPXKFKBCPUEK-ZEQRLZLVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Buy Autophagy Inducer 3: A Spisulosine-Derived Small Molecule for Selective Autophagic Cancer Cell Death


Autophagy inducer 3 (Cat. No. T61580; CAS 2691054-63-2), also referred to as compound 26b, is a synthetic spisulosine derivative with the molecular formula C₂₄H₄₃NO₂ and a molecular weight of 377.6 g/mol . Identified as the most potent molecule in a series of 16 rationally designed spisulosine analogs, compound 26b is distinguished from its parent compound by a mechanism-switching para-methoxyphenyl head group that fundamentally alters its cytotoxic mode from apoptosis to robust autophagic cell death [1].

Why Generic Substitution of Autophagy Inducer 3 with Spisulosine or Other Autophagy Inducers Can Fail


Substituting Autophagy inducer 3 with the parent compound spisulosine or other commercially available autophagy inducers is not functionally equivalent. Parent spisulosine induces cell death predominantly through apoptosis, evidenced by Annexin-V positivity and PARP cleavage, whereas compound 26b promotes non-apoptotic, autophagy-mediated cell death [1]. Within the same chemical series, minor structural modifications such as Boc protection of the amine (compound 25) result in a 3- to 100-fold loss in potency [1]. Across chemotypes, Autophagy inducer 2 (compound 11i), a celastrol derivative, exhibits reported antiproliferative activity primarily limited to MCF-7 breast cancer cells (IC₅₀ = 1.31 μM), with no published evidence of broad multi-lineage cancer cell selectivity or sparing of normal counterparts . The quantitative evidence below details these critical differences.

Autophagy Inducer 3: Quantitative Differentiation Evidence Against Comparators


Mechanism Switch: Compound 26b Induces Autophagic, Not Apoptotic, Cell Death Unlike Parent Spisulosine

In a direct head-to-head experiment in DLD-1 colorectal adenocarcinoma cells, compound 26b (7.5 μM, 18 h) did not induce early apoptosis markers, showing no increase in Annexin-V-positive cells or PARP cleavage. In contrast, parent spisulosine at the identical concentration and time point increased Annexin-V-positive cells and induced hallmark PARP cleavage, confirming apoptosis [1]. This represents a complete mechanism switch achieved through the introduction of a para-methoxyphenyl group in the head region.

Autophagy Mechanism of Action Non-Apoptotic Cell Death Chemical Biology

Broad-Spectrum Cancer Cell Growth Inhibition at 10 μM: Compound 26b vs. Spisulosine

When screened against six cancer cell lines representing breast, colon, and lung cancer at a fixed concentration of 10 µM for 48 h by SRB assay, compound 26b inhibited cell growth by 89.28–97.66% across all tested lines. Parent spisulosine (compound 3) showed negligible to negative growth inhibition across the same panel, with values ranging from −37.45% to +14.57% [1]. This 6- to 100-fold differential in % inhibition is the largest potency gap observed among all 16 derivatives in the series.

Cancer Cell Panel SRB Assay Growth Inhibition Structure-Activity Relationship

Potent Colon Cancer IC₅₀ Values with Normal Cell Sparing: Compound 26b vs. Spisulosine

In a panel of six colon cancer cell lines, compound 26b exhibited IC₅₀ values ranging from 1.86 μM to 4.46 μM after 48 h treatment. In contrast, its IC₅₀ in normal human colon fibroblasts (CCD-18Co) exceeded 10 μM, yielding a selectivity window of at least 2.2- to 5.4-fold [1]. Parent spisulosine was not evaluated in this colon cancer panel due to its lack of activity at 10 µM in the primary screen (Table 1) [1]. A separate literature report confirms spisulosine inhibits prostate cancer PC-3 and LNCaP cells with an IC₅₀ of 1 μM, but no selectivity data against normal prostate cells is available [2].

Colorectal Cancer IC50 Selectivity Index Normal Cell Sparing

Structural Determinant of Activity: Free Amine is Critical for Potency

Within the same synthetic series, the Boc-protected analog of compound 26b (compound 25) was directly compared. Compound 25, which bears a Boc protecting group on the amine but retains the para-methoxyphenyl head group and all other structural features, was 3- to 100-fold less potent than compound 26b across the tested cancer cell lines [1]. Additional SAR exploration confirmed that any protection of the free amine or hydroxyl groups (compounds 36a–f, 37a–d) resulted in a tremendous decrease in activity, establishing the free amine and hydroxyl as essential pharmacophoric elements [1].

SAR Structure-Activity Relationship Boc Protection Medicinal Chemistry

Autophagy-Dependent Cytotoxicity: Rescue by Bafilomycin A1 Distinguishes Compound 26b from Spisulosine

Co-treatment with the specific autophagy inhibitor bafilomycin A1 (100 nM) significantly attenuated compound 26b-induced (7.5 µM) autophagic vacuole formation and subsequent cell death in DLD-1 cells. Critically, bafilomycin A1 co-treatment did not rescue spisulosine-induced cytotoxicity, confirming that spisulosine-mediated cell death operates through an autophagy-independent mechanism [1]. This differential response to pharmacological autophagy inhibition provides direct functional evidence that the cell death pathways engaged by compound 26b and spisulosine are mechanistically distinct.

Autophagy Inhibition Bafilomycin A1 Cytotoxicity Rescue Mechanism Verification

Cross-Chemotype Comparison: Autophagy Inducer 3 vs. Autophagy Inducer 2 (Compound 11i) in Cancer Selectivity

Autophagy inducer 2 (compound 11i, CAS 2684238-37-5), a celastrol-derived scaffold-hopping product, is a commercially available alternative autophagy inducer. Published data report an IC₅₀ of 1.31 μM against the MCF-7 breast cancer cell line [1]. However, no data have been published demonstrating its activity across colon, lung, or additional breast cancer subtypes, nor any selectivity data against normal cell lines. In contrast, Autophagy inducer 3 has demonstrated potent activity across breast (MCF-7, MDA-MB-231), colon (DLD-1, HT-29, COLO-205, LOVO, SW48, SW-620), and lung (A549, NCI-H358) cancer cells, with an IC₅₀ >10 µM in normal colon fibroblasts, confirming multi-lineage cancer selectivity [2].

Chemotype Comparison Breast Cancer Selectivity MCF-7

Recommended Application Scenarios for Autophagy Inducer 3 Based on Evidence


Studying Autophagy-Mediated Cell Death in Apoptosis-Resistant Colorectal Cancer Models

Compound 26b is uniquely suited for colorectal cancer research, demonstrating potent IC₅₀ values of 1.86–4.46 μM across six colon cancer lines (COLO-205, LOVO, HT-29, DLD-1, SW48, SW-620) while sparing normal colon fibroblasts (CCD-18Co, IC₅₀ >10 μM) [1]. Its non-apoptotic mechanism, confirmed by the absence of PARP cleavage and Annexin-V staining, makes it a preferred tool for studying autophagy as a cell death mechanism in apoptosis-resistant colon cancers [1].

Chemical Biology Studies Requiring a Clean Autophagy-Dependent Cytotoxicity Tool

The bafilomycin A1 rescue experiment provides definitive evidence that compound 26b-induced cell death is autophagy-dependent: co-treatment with 100 nM bafilomycin A1 attenuates both vacuole formation and cytotoxicity [1]. In contrast, spisulosine cytotoxicity is not rescued by bafilomycin A1. Researchers investigating autophagy-dependent cell death mechanisms should select compound 26b over spisulosine to ensure the observed cytotoxicity is genuinely autophagy-mediated [1].

Multi-Lineage Cancer Panel Screening for Autophagy-Inducing Anticancer Agents

With 89.28–97.66% growth inhibition at 10 µM across breast (MCF-7, MDA-MB-231), colon (DLD-1, HT-29), and lung (A549, NCI-H358) cancer cell lines, compound 26b is the only derivative in its series with validated broad-spectrum activity [1]. For laboratories running multi-lineage cancer panels, selecting compound 26b avoids the need to procure multiple lineage-specific autophagy inducers, as its potency spans three major cancer types [1].

SAR and Medicinal Chemistry Studies on Spisulosine-Derived Autophagy Inducers

The SAR data establishing that Boc protection of the free amine (compound 25) leads to a 3- to 100-fold potency loss provides a clear structural quality control benchmark [1]. Researchers synthesizing or procuring spisulosine analogs for autophagy studies should use compound 26b as the reference standard, ensuring that the free amine and hydroxyl groups are intact, and verifying that purchased material matches the expected potency profile against the cell line panel in Table 1 [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Autophagy inducer 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.